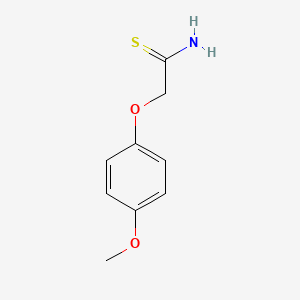

2-(4-Methoxyphenoxy)ethanethioamide

Description

Contextualization within Thioamide Chemistry and Aryloxyalkane Scaffolds

Thioamides are structural analogues of amides where the oxygen atom of the carbonyl group is replaced by a sulfur atom. This substitution imparts unique chemical properties, including different reactivity, electronic distribution, and steric profiles. Thioamides are recognized as versatile building blocks in organic synthesis, particularly for the construction of sulfur-containing heterocycles. They can also act as isosteres of amides in biologically active molecules, sometimes leading to enhanced activity or modified pharmacokinetic properties.

The aryloxyalkane motif, characterized by an ether linkage between an aromatic ring and an alkyl chain, is a common feature in many pharmaceuticals and agrochemicals. The methoxy (B1213986) group on the phenyl ring of 2-(4-Methoxyphenoxy)ethanethioamide can influence the compound's electronic properties and its potential interactions with biological targets. The combination of the thioamide and the 4-methoxyphenoxy group within the same molecule creates a unique chemical entity with potential for novel applications.

Significance of Sulfur-Containing Organic Compounds in Medicinal Chemistry and Materials Science

Sulfur-containing compounds play a crucial role in both medicinal chemistry and materials science. In medicine, numerous drugs contain sulfur, including antibiotics, antivirals, and anticancer agents. The sulfur atom can participate in various interactions, such as hydrogen bonding and metal coordination, which are critical for biological activity. The investigation into new sulfur-containing molecules like this compound is driven by the continuous search for new therapeutic agents with improved efficacy and novel mechanisms of action. For instance, various arylsulfonamides have been screened for their antifungal activity against a range of Candida species. nih.gov Similarly, the antimicrobial and antioxidant activities of methoxyphenol compounds have been recognized. nih.gov

In materials science, sulfur-containing polymers often exhibit interesting properties, such as high refractive indices and thermal stability. Thioamides, for example, have been explored as components in the synthesis of novel polymers. acs.orgrsc.org The presence of the thioamide functional group in this compound suggests its potential as a monomer or a building block for the development of new materials with tailored properties.

Overview of Current Research Trajectories and Future Directions for this compound

While direct research on this compound is currently limited, its structural features suggest several promising research avenues.

Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound is a key area of interest. A plausible approach involves the synthesis of the corresponding carboxylic acid, 2-(4-methoxyphenoxy)acetic acid, followed by amidation and subsequent thionation. A patented industrial method for synthesizing the related 2-(4-methoxyphenoxy)-propionic acid via a phase-transfer catalyst provides a potential starting point for obtaining the necessary precursor. google.com General methods for thioamide synthesis, such as the Willgerodt–Kindler reaction or the thionation of amides using reagents like Lawesson's reagent, could then be applied. rsc.org

Detailed spectroscopic characterization using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential to confirm the structure and purity of the synthesized compound. While specific data for this compound is not widely published, data for the related compound 2-(4-Methoxyphenyl)acetamide is available in the NIST WebBook, which can serve as a reference. nist.gov The PubChem database provides the molecular formula (C9H11NO2S) and predicted collision cross-section data for this compound. uni.lu

Medicinal Chemistry Exploration: Given the known biological activities of related compounds, a significant research trajectory for this compound lies in the exploration of its potential medicinal properties. Screening for antimicrobial and antifungal activities would be a logical first step, drawing parallels with studies on other phenoxy and thioamide derivatives. mdpi.commdpi.comresearchgate.netnih.govscielo.org.mx The structural similarity to compounds with known biological activities, such as those with antimicrobial peptides, suggests potential for target-specific interactions. nih.gov

Materials Science Applications: The presence of the thioamide group opens up possibilities for the use of this compound in materials science. Research could focus on its polymerization, either as a monomer or a co-monomer, to create novel polythioamides or other sulfur-containing polymers. acs.org The properties of these resulting polymers, such as their thermal stability, optical properties, and degradability, would be of significant interest. acs.org

Data on this compound:

| Property | Value | Source |

| Molecular Formula | C9H11NO2S | PubChem uni.lu |

| Monoisotopic Mass | 197.051 g/mol | PubChem uni.lu |

| Predicted XlogP | 1.2 | PubChem uni.lu |

Predicted Collision Cross Section Data (calculated using CCSbase):

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 198.05834 | 141.0 |

| [M+Na]+ | 220.04028 | 151.8 |

| [M+NH4]+ | 215.08488 | 149.3 |

| [M+K]+ | 236.01422 | 144.4 |

| [M-H]- | 196.04378 | 143.2 |

| [M+Na-2H]- | 218.02573 | 146.5 |

| [M]+ | 197.05051 | 143.5 |

| [M]- | 197.05161 | 143.5 |

| Source: PubChemLite uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenoxy)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-11-7-2-4-8(5-3-7)12-6-9(10)13/h2-5H,6H2,1H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMUDUBPOVRRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372492 | |

| Record name | 2-(4-methoxyphenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35370-92-4 | |

| Record name | 2-(4-methoxyphenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Methoxyphenoxy Ethanethioamide

Direct Synthetic Approaches to Thioamide Functionality

The most direct route to 2-(4-Methoxyphenoxy)ethanethioamide involves the thionation of its corresponding amide precursor, 2-(4-Methoxyphenoxy)acetamide (B189527). This transformation hinges on the use of powerful thionating agents that can efficiently replace the oxygen atom of a carbonyl group with a sulfur atom.

Thionation Reactions Utilizing Lawesson's Reagent and Analogues

Lawesson's reagent, or LR [2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide], stands as a cornerstone reagent for the synthesis of thioamides from amides. numberanalytics.comnih.gov Its widespread application is due to its effectiveness under relatively mild conditions, often providing high yields of the desired thiocarbonyl compound. nih.govorganic-chemistry.org The reaction typically involves heating the precursor amide with Lawesson's reagent in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene. numberanalytics.comrsc.org

The general procedure for the synthesis of a thioamide using Lawesson's reagent involves refluxing a mixture of the starting amide and the reagent. nih.gov For many amide substrates, Lawesson's reagent is highly effective, requiring short reaction times and resulting in good yields of the thioamide product. rsc.org The versatility and selectivity of LR have cemented its role as a preferred thionating agent in modern organic synthesis. numberanalytics.com

Mechanistic Investigations of Thioamide Formation Pathways

The mechanism of thionation by Lawesson's reagent is a well-studied process that does not involve harsh or uncontrolled reactions. nih.gov It proceeds through a series of defined steps:

Dissociation: In solution, the Lawesson's reagent dimer is in equilibrium with a highly reactive dithiophosphine ylide monomer. nih.govorganic-chemistry.org

Cycloaddition: This reactive monomer interacts with the carbonyl group of the amide in a concerted cycloaddition to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgunict.it

Cycloreversion: This intermediate is unstable and undergoes a cycloreversion, a process similar to the mechanism of the Wittig reaction. nih.govorganic-chemistry.org The driving force for this step is the formation of a very stable phosphorus-oxygen double bond, which leads to the final thiocarbonyl compound and a phosphorus-containing byproduct. nih.govorganic-chemistry.org

Computational studies have confirmed that the reaction is a two-step process and that amides are among the most reactive carbonyl compounds under these conditions. unict.it

Optimization of Reaction Conditions for Enhanced Yield and Purity

While Lawesson's reagent is highly effective, the purification of the final thioamide product can be complicated by the presence of phosphorus-containing byproducts, which often have similar polarities to the desired product. nih.govbeilstein-journals.org This challenge has spurred the development of optimized reaction and workup conditions to enhance both yield and purity.

Key optimization parameters include:

Stoichiometry : The ratio of Lawesson's reagent to the amide substrate must be carefully controlled to ensure complete conversion while minimizing side reactions. numberanalytics.com A typical small-scale procedure might use 0.6 millimoles of Lawesson's reagent for every 1.0 millimole of amide. nih.gov

Solvent and Temperature : Anhydrous toluene is a common solvent, with the reaction typically run at its reflux temperature (around 110 °C) to ensure a sufficient reaction rate. numberanalytics.comnih.gov

Workup Procedure : A significant advancement in purification is the development of a chromatography-free workup. After the thionation is complete, the reaction mixture can be treated with an alcohol, such as ethanol (B145695) or ethylene (B1197577) glycol. nih.govbeilstein-journals.org This treatment converts the stoichiometric phosphorus byproduct into a highly polar thiophosphonate derivative that can be easily removed through a simple extraction or recrystallization, thereby avoiding the need for column chromatography. beilstein-journals.org This optimized procedure not only simplifies purification but also reduces solvent waste and is more amenable to large-scale synthesis. nih.govbeilstein-journals.org

The table below summarizes key parameters for optimizing the thionation reaction.

| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |

| Reagent Ratio | Variable, often excess | 0.5-0.6 eq. Lawesson's Reagent | Minimizes byproducts and residual reagent. numberanalytics.comnih.gov |

| Solvent | Toluene, Xylene | Toluene, Xylene | High boiling point allows for necessary reaction temperatures. numberanalytics.comrsc.org |

| Temperature | Reflux (e.g., 110-140 °C) | Reflux (e.g., 110 °C in Toluene) | Ensures sufficient energy for the reaction to proceed to completion. numberanalytics.com |

| Workup | Column Chromatography | Treatment with Ethylene Glycol followed by extraction/recrystallization | Converts phosphorus byproducts to more polar, easily separable forms, avoiding chromatography. nih.govbeilstein-journals.org |

Multi-step Synthetic Routes and Precursor Chemistry

Synthesis of 2-(4-Methoxyphenoxy)acetamide as a Key Intermediate

The key intermediate, 2-(4-methoxyphenoxy)acetamide, is typically synthesized through a Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. The synthesis can be envisioned as follows:

Deprotonation : 4-methoxyphenol (B1676288) is treated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding sodium or potassium 4-methoxyphenoxide.

Nucleophilic Substitution : The resulting phenoxide then acts as a nucleophile, attacking an electrophilic two-carbon building block. A common approach is to use an α-haloacetamide, such as 2-chloroacetamide. The phenoxide displaces the chloride ion in an SN2 reaction to form the desired ether linkage, yielding 2-(4-methoxyphenoxy)acetamide directly.

An alternative two-step approach involves reacting the 4-methoxyphenoxide with an α-haloacetate ester (e.g., ethyl chloroacetate) to form ethyl 2-(4-methoxyphenoxy)acetate. This ester intermediate is then subjected to amidation, typically by heating with aqueous or alcoholic ammonia, or by reaction with another amine, to produce the final acetamide. Related syntheses of complex acetamides often follow this pattern of etherification followed by amidation. researchgate.netusu.ac.idmdpi.com

Exploration of Alternative Synthetic Strategies for the Phenoxy and Methoxy (B1213986) Moieties

While starting from 4-methoxyphenol is the most direct route to the core structure, alternative strategies allow for the construction of the 4-methoxyphenoxy group from different precursors. These methods can be valuable if the primary starting material is unavailable or if analogues with different substitution patterns are desired.

From Dihydroxybenzenes : One could begin with hydroquinone (B1673460) (1,4-dihydroxybenzene). A selective mono-O-methylation would yield 4-methoxyphenol, which could then be carried forward as described above. This approach offers a way to build the starting material from a more fundamental precursor.

From Halogenated Aromatics : An alternative strategy involves nucleophilic aromatic substitution. For instance, starting with 4-fluoronitrobenzene, reaction with sodium methoxide (B1231860) can displace the fluorine to install the methoxy group. Subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis, would yield 4-methoxyphenol. While more circuitous, this route demonstrates the flexibility of aromatic chemistry in constructing the required phenoxy moiety.

Building from Functionalized Phenols : Research on related structures shows that complex phenols can be used as starting blocks. For example, syntheses starting from eugenol (B1671780) (which contains an allyl and a methoxy group on the phenyl ring) or 3,5-dihydroxytoluene demonstrate how the core phenol (B47542) can be elaborated with various functional groups prior to the formation of the ether linkage that is central to the final molecule's structure. researchgate.netmdpi.com This modularity allows for the synthesis of a wide range of derivatives.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound remains a prospective area of research. While general sustainable methods for thioamide synthesis are established, their specific adaptation for this compound has not been reported.

Solvent-Free and Catalytic Approaches

Solvent-free and catalytic conditions are cornerstones of green synthetic chemistry, aiming to reduce waste and energy consumption. For the synthesis of thioamides in general, several approaches have been developed that align with these principles. These include:

Willgerodt-Kindler Reaction: This classic reaction for the synthesis of thioamides from ketones or aldehydes, sulfur, and an amine can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction rate and improve yields. The reaction proceeds through a series of intermediates, ultimately forming the desired thioamide. While this method is widely used for various aryl thioamides, its specific application to produce this compound has not been detailed in published research.

Use of Lawesson's Reagent: Lawesson's reagent is a popular thionating agent used to convert amides into thioamides. Solvent-free conditions for this reaction, often facilitated by microwave or mechanochemical (ball-milling) techniques, have been reported for a range of substrates. This approach would theoretically involve the synthesis of the corresponding amide, 2-(4-Methoxyphenoxy)acetamide, followed by thionation. However, specific studies employing this green methodology for the target compound are not available.

Catalytic Thioamidation: Research has explored the use of various catalysts to promote thioamide synthesis, reducing the need for stoichiometric and often hazardous reagents. These can include both metal-based and organocatalysts. For instance, the use of catalysts can enable the direct synthesis of thioamides from nitriles or facilitate the Willgerodt-Kindler reaction under milder conditions. The development of a catalytic system for the synthesis of this compound would represent a significant advancement in its green production.

Sustainable Methodologies for Thioamide Synthesis

Beyond solvent-free and catalytic approaches, other sustainable methodologies are being developed for thioamide synthesis. These often focus on the use of renewable starting materials, atom economy, and the reduction of hazardous byproducts.

One potential sustainable route to this compound could involve starting from 4-methoxyphenol, a readily available and less hazardous starting material. A hypothetical synthetic pathway could involve the etherification of 4-methoxyphenol with a two-carbon synthon, followed by conversion to the thioamide functionality. For example, a possible intermediate would be 2-(4-methoxyphenoxy)acetonitrile, which could then be converted to the thioamide.

Another approach could be the direct, one-pot synthesis from 4-methoxyphenol, a suitable nitrogen source, and a sulfur source, potentially mediated by a catalyst. Such a method would be highly atom-economical and align well with the principles of green chemistry.

While these methodologies are plausible based on the current understanding of organic synthesis, their successful application for the synthesis of this compound would require dedicated research and development.

Spectroscopic and Mass Spectrometric Data for this compound Not Available

A comprehensive search for detailed experimental spectroscopic and mass spectrometric data for the chemical compound this compound has been conducted. Unfortunately, specific research findings and data required to populate the requested article sections are not available in publicly accessible scientific literature and databases.

The generation of a scientifically accurate and detailed article, as per the provided outline, requires access to experimental data from advanced analytical techniques. This includes:

High-Resolution ¹H NMR data: Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for each proton in the molecule.

¹³C NMR and DEPT data: Precise chemical shifts for each carbon atom and the determination of carbon types (CH₃, CH₂, CH, Cq).

2D NMR data (COSY, HSQC, HMBC): Correlation maps that establish the connectivity between protons and carbons, confirming the molecular structure.

ESI-MS and HRMS data: The mass-to-charge ratio (m/z) of the molecular ion and its adducts, along with high-resolution mass measurement to confirm the elemental composition.

While general information on these analytical techniques is abundant, and basic properties of this compound such as its molecular formula (C₉H₁₁NO₂S) and CAS number (35370-92-4) are known, the specific, in-depth experimental data from a dedicated structural elucidation study could not be located. matrix-fine-chemicals.comchemicalbook.com

Without these foundational research findings, it is not possible to generate the thorough and authoritative scientific article requested. The creation of such content would necessitate access to a publication where this specific compound has been synthesized and its structure fully characterized and reported, which was not found during the search process.

Elucidation of Molecular Structure Through Advanced Spectroscopic Characterization of 2 4 Methoxyphenoxy Ethanethioamide

Mass Spectrometry (MS) Fragmentation Analysis

Fragmentation Pathways and Mechanisms for Structural Insights

Mass spectrometry provides critical information regarding a molecule's mass and its fragmentation pattern upon ionization, which is instrumental in confirming its structure. The fragmentation of 2-(4-Methoxyphenoxy)ethanethioamide (monoisotopic mass: 197.05105 Da) in an electron impact (EI) mass spectrometer can be predicted to occur through several high-probability pathways dictated by the stability of the resulting fragments. ebi.ac.uk The primary sites of bond cleavage are influenced by the location of the radical cation formed during ionization, which is most likely on the sulfur atom or the oxygen atom due to their non-bonding electrons. youtube.com

Key fragmentation mechanisms include:

Alpha-Cleavage: This process involves the cleavage of bonds adjacent to the functional group. youtube.com For this compound, alpha-cleavage adjacent to the thioamide group can lead to the scission of the ether C-O bond.

Ether Bond Cleavage: The C-O bond of the ether linkage is a likely point of fragmentation. Cleavage can result in the formation of a stable 4-methoxyphenoxy radical and a charged thioacetamide (B46855) fragment, or more commonly, a charged 4-methoxyphenoxy cation and a neutral radical.

Aromatic Ring Fragmentation: Aromatic compounds often produce a highly stable tropylium (B1234903) ion (m/z 91) through rearrangement. youtube.com The 4-methoxyphenyl (B3050149) fragment can also lose a methyl radical (•CH₃) or a neutral formaldehyde (B43269) (CH₂O) molecule.

The expected fragmentation pathways and the corresponding mass-to-charge ratios (m/z) of the major observable ions are detailed in the table below.

| m/z | Proposed Fragment Ion | Proposed Fragmentation Mechanism |

| 197 | [C₉H₁₁NO₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 123 | [CH₃OC₆H₄O]⁺ | Cleavage of the O-CH₂ bond. |

| 108 | [C₇H₈O]⁺˙ | Fragmentation of the ether, loss of the thioamide group followed by rearrangement. |

| 91 | [C₇H₇]⁺ | Formation of the tropylium cation from the benzene (B151609) ring fragment. youtube.com |

| 77 | [C₆H₅]⁺ | Loss of a hydrogen atom from a phenyl radical precursor. |

| 74 | [CH₂CSNH₂]⁺ | Cleavage of the O-CH₂ bond, with charge retention on the thioamide-containing fragment. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups within a molecule. Both IR and Raman spectroscopy provide complementary information based on the vibrational modes of the chemical bonds.

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. The thioamide group, in particular, has a characteristic vibrational pattern. optica.org

N-H Vibrations: The N-H stretching vibrations of the primary thioamide group are expected to appear as two distinct bands in the region of 3100-3400 cm⁻¹, corresponding to asymmetric and symmetric stretching modes.

Ar-H Vibrations: The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The C-H out-of-plane bending vibrations, which are indicative of the substitution pattern on the benzene ring, are expected in the 800-850 cm⁻¹ region for a 1,4-disubstituted ring.

C-O-C Vibrations: The aryl-alkyl ether linkage gives rise to strong, characteristic C-O-C stretching bands. The asymmetric stretch is typically observed around 1230-1270 cm⁻¹, while the symmetric stretch appears near 1020-1050 cm⁻¹.

C=S Vibrations: The C=S stretching vibration is a key marker for the thioamide group. Unlike the C=O stretch in amides which is strong and sharp, the C=S stretch is often weaker and can be coupled with other vibrations, appearing in the 850-1050 cm⁻¹ range.

The table below summarizes the expected vibrational frequencies for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Thioamide) | Asymmetric & Symmetric Stretch | 3100 - 3400 | Medium-Strong |

| Ar-H (Aromatic) | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

| C-O-C (Ether) | Asymmetric Stretch | 1230 - 1270 | Strong |

| C-O-C (Ether) | Symmetric Stretch | 1020 - 1050 | Strong |

| C=S (Thioamide) | Stretch | 850 - 1050 | Medium |

| Ar-H (Aromatic) | Out-of-plane Bend | 800 - 850 | Strong |

Molecules with several single bonds, such as this compound, can exist as multiple conformational isomers (rotamers) due to rotation around these bonds (e.g., ArO-CH₂, O-CH₂CS). These different spatial arrangements can, in principle, be distinguished using vibrational spectroscopy. uni-giessen.de

Different conformers may exhibit subtle shifts in their vibrational frequencies or changes in the relative intensities of certain bands. For instance, the frequencies of the C-O-C and C-S stretching modes could be sensitive to the dihedral angle of the associated bonds. By comparing spectra recorded under different conditions, such as in the solid state (where the molecule is often locked into a single conformation) versus in solution (where multiple conformers may coexist in equilibrium), it is possible to identify bands corresponding to different conformers. Furthermore, low-temperature matrix isolation IR studies can "freeze" different conformers, allowing for their individual characterization. nih.gov While specific conformational studies on this molecule are not widely reported, the principles of vibrational spectroscopy provide a clear pathway for such an analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophoric systems.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of its two primary chromophores: the 4-methoxyphenoxy group and the thioamide group.

4-Methoxyphenoxy Chromophore: The benzene ring is a well-known chromophore, exhibiting π → π* transitions. The presence of the methoxy (B1213986) group (an auxochrome) typically causes a bathochromic (red) shift and an increase in the intensity of these absorptions compared to unsubstituted benzene. Two main absorption bands are expected for this moiety, analogous to the E2 (ca. 204 nm) and B (ca. 256 nm) bands of benzene, but shifted to longer wavelengths.

Thioamide Chromophore: The thioamide functional group possesses non-bonding electrons on the sulfur atom and a π-system. It typically undergoes two main electronic transitions: a high-intensity π → π* transition and a lower-intensity n → π* transition at a longer wavelength. For simple thioamides, the π → π* transition is often observed in the 260-290 nm range, while the weaker n → π* transition can appear above 350 nm. uni-giessen.denih.gov

| Chromophore | Electronic Transition | Approximate λₘₐₓ (nm) | Relative Intensity |

| 4-Methoxyphenoxy | π → π | ~220-230 | High |

| 4-Methoxyphenoxy | π → π | ~270-280 | Medium |

| Thioamide | π → π | ~260-290 | High |

| Thioamide | n → π | ~350-400 | Low |

Computational and Theoretical Investigations of 2 4 Methoxyphenoxy Ethanethioamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the electronic nature of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minima

Table 1: Hypothetical Optimized Geometric Parameters for 2-(4-Methoxyphenoxy)ethanethioamide (DFT)

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C=S | 1.65 Å |

| Bond Length | C-N | 1.35 Å |

| Bond Length | C-C (thioamide) | 1.52 Å |

| Bond Length | O-C (ether) | 1.37 Å |

| Bond Angle | N-C-S | 125° |

| Dihedral Angle | C-O-C-C | 120° |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups. Actual values would be derived from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Electrophilic and Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, the HOMO is expected to be located around the electron-rich thioamide group and the methoxy-substituted phenyl ring, suggesting these are potential sites for electrophilic attack. Conversely, the LUMO would likely be centered on the carbon atom of the thioamide group, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's kinetic stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -6.5 | Electron-donating (nucleophilic) regions |

| LUMO | -1.2 | Electron-accepting (electrophilic) regions |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability |

Note: These energy values are illustrative and would be determined by specific quantum chemical calculations.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing a compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms in this compound would provide a theoretical spectrum that can be compared with experimental data to confirm the structure. Similarly, the prediction of vibrational frequencies using methods like DFT can help in assigning the peaks observed in an infrared (IR) spectrum to specific molecular vibrations, such as the characteristic C=S stretching frequency of the thioamide group.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms in a molecule over time, offering insights into its dynamic behavior.

Exploration of Conformational Landscape and Flexibility

MD simulations can explore the different spatial arrangements, or conformations, that this compound can adopt due to the rotation around its single bonds. This is particularly important for understanding the molecule's flexibility, which can influence its interaction with biological targets. By simulating the molecule's movement, researchers can identify the most stable and frequently occurring conformations.

Solvation Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, especially by the solvent it is dissolved in. MD simulations can explicitly model the interactions between this compound and solvent molecules. This allows for an understanding of how solvation affects the molecule's conformation, stability, and reactivity. For instance, the presence of a polar solvent could stabilize certain conformations through hydrogen bonding with the thioamide group.

Chemical Reactivity and Derivatization Strategies for 2 4 Methoxyphenoxy Ethanethioamide

Investigation of Reactive Sites and Functional Group Transformations

The reactivity of 2-(4-methoxyphenoxy)ethanethioamide is centered around its thioamide group, with the methoxy (B1213986) and phenoxy groups also offering avenues for chemical modification.

Reactivity of the Thioamide Group towards Electrophiles and Nucleophiles

The thioamide functionality is a versatile reactive center, capable of interacting with both electrophiles and nucleophiles. researchgate.net The sulfur atom, with its available lone pairs, is a primary site for electrophilic attack, while the thiocarbonyl carbon is susceptible to nucleophilic addition. acs.org

Reactions with Electrophiles:

The sulfur atom of the thioamide group readily reacts with a variety of electrophiles. researchgate.net For instance, alkylation with alkyl halides can occur at the sulfur atom, forming a thioimidate intermediate. wikipedia.org This reactivity is a key feature that distinguishes thioamides from their amide counterparts. researchgate.net Oxidation of the thioamide group can lead to the corresponding amide, a transformation that can be achieved using various oxidizing agents. researchgate.net

Reactions with Nucleophiles:

The thiocarbonyl carbon of the thioamide group is an electrophilic center that can be attacked by nucleophiles. acs.org However, thioamides are generally more resistant to hydrolysis and nucleophilic addition than amides due to greater nN→π*C=S conjugation. nih.gov Despite this, reactions with strong nucleophiles can lead to the displacement of substituents at the thiocarbonyl carbon. wikipedia.org For example, transamidation, the conversion of one thioamide into another, can be achieved under specific conditions. nih.gov Furthermore, the thioamide group can participate in cyclization reactions to form various heterocyclic compounds, a testament to its versatile reactivity. researchgate.net

| Reagent Type | Site of Reaction on Thioamide | Potential Products |

| Electrophiles | ||

| Alkyl Halides | Sulfur | Thioimidates |

| Oxidizing Agents | Sulfur/Carbon | Amides |

| Nucleophiles | ||

| Amines | Thiocarbonyl Carbon | Different Thioamides (Transamidation) |

| Dihalides | Nitrogen and Sulfur | Thiazolines, Dihydro-1,3-thiazines |

Reactions Involving the Methoxy and Phenoxy Moieties

The methoxy group (-OCH₃) is an electron-donating group that activates the benzene (B151609) ring towards electrophilic aromatic substitution, primarily at the ortho and para positions. wikipedia.orgquora.com However, given that the para position is already occupied by the phenoxy ether linkage, electrophilic substitution would be directed to the positions ortho to the methoxy group. Reactions such as nitration or halogenation could potentially be employed to introduce new functional groups onto the aromatic ring, although the conditions would need to be carefully controlled to avoid side reactions. byjus.comtestbook.com

Cleavage of the ether bond in the methoxy group is another possible transformation. This can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃), which would convert the methoxy group to a hydroxyl group, yielding a phenol (B47542) derivative. wikipedia.orgyoutube.comencyclopedia.pub This demethylation reaction can be a useful strategy for creating analogs with different properties. encyclopedia.pub

The phenoxy group also influences the electronic properties of the molecule. The ether oxygen can be protonated under strongly acidic conditions, which could affect the reactivity of the adjacent thioamide group. wikipedia.orgchemistrysteps.com Cleavage of the phenoxy ether linkage is also a possibility, though it generally requires harsh conditions. wikipedia.org

Derivatization for Enhanced Analytical Detection and Separation

To improve the detection and separation of this compound in analytical methods like chromatography, various derivatization strategies can be employed. These techniques aim to modify the molecule to enhance its physicochemical properties, making it more amenable to detection.

Pre-column and Post-column Derivatization Techniques for Chromatography

Derivatization can be performed either before the sample is introduced into the chromatographic system (pre-column) or after the separation has occurred but before detection (post-column).

Pre-column derivatization involves reacting the analyte with a reagent to form a derivative that has improved chromatographic behavior or detectability. For a thioamide like this compound, this could involve reactions targeting the thioamide group itself. For example, alkylation of the sulfur atom could improve its volatility for gas chromatography or alter its retention characteristics in liquid chromatography.

Post-column derivatization is performed after the components of a mixture have been separated by the chromatographic column. The separated analyte is mixed with a reagent in a reaction coil to produce a detectable product. This approach is often used when the original analyte lacks a suitable chromophore or fluorophore for sensitive detection.

Introduction of Chromophores or Fluorophores for Spectroscopic Detection

A key strategy for enhancing the detectability of this compound is the introduction of a chromophore (a group that absorbs light in the UV-visible region) or a fluorophore (a group that emits light after excitation). nih.gov Thioamides themselves can act as fluorescence quenchers, a property that can be utilized in certain analytical assays. nih.govresearchgate.net

By reacting the molecule with a labeling reagent that contains a chromophoric or fluorophoric moiety, its spectroscopic properties can be significantly enhanced. nih.gov For instance, a reagent with a nitroaromatic group could be introduced to act as a chromophore, allowing for detection using a UV-Vis detector. bachem.com Similarly, coupling the molecule with a fluorescent tag would enable highly sensitive detection using a fluorescence detector. The choice of labeling reagent would depend on the reactive sites available on the this compound molecule, such as the thioamide group or potentially the aromatic ring after functionalization.

| Derivatization Strategy | Purpose | Example Reagent/Reaction |

| Pre-column Alkylation | Improve volatility and/or chromatographic separation | Alkyl halides |

| Post-column Reaction | Introduce a detectable label after separation | Reagents forming colored or fluorescent products |

| Introduction of Chromophore | Enhance UV-Visible absorbance | Reagents with nitroaromatic groups |

| Introduction of Fluorophore | Enable highly sensitive fluorescence detection | Fluorescent tags |

Synthesis of Novel Analogs and Derivatives of this compound

The synthesis of novel analogs and derivatives of this compound can be achieved through various synthetic strategies, leveraging the reactivity of its functional groups. These modifications can lead to compounds with altered physical, chemical, and potentially biological properties.

One major pathway for creating derivatives involves the versatile reactivity of the thioamide group. As mentioned, it can serve as a synthon for the construction of various heterocyclic compounds. researchgate.net For example, reaction with α-halocarbonyl compounds can lead to the formation of thiazoles. youtube.com Similarly, reactions with other bifunctional reagents can yield a diverse array of heterocyclic structures. acs.org

Another approach to generating analogs is through modifications of the aromatic ring. Electrophilic substitution reactions on the methoxy-substituted ring can introduce new functional groups. quora.combyjus.comtestbook.com For instance, nitration could introduce a nitro group, which could then be further transformed, for example, by reduction to an amino group, opening up further avenues for derivatization.

Furthermore, cleavage of the methoxy ether to a phenol provides a handle for a new set of derivatization reactions. encyclopedia.pub The resulting hydroxyl group can be alkylated, acylated, or used in other reactions to create a library of new compounds.

Systematic Modification of Substituents on the Aromatic Ring

The aromatic ring of this compound is primed for electrophilic substitution reactions due to the presence of the activating methoxy group (-OCH₃). This group is a strong ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to the ether linkage. nih.govnih.govosi.lv The lone pairs on the oxygen atom of the methoxy group participate in resonance with the benzene ring, increasing the electron density at these positions and making them more susceptible to attack by electrophiles. nih.govosi.lv

While the para position is already occupied by the ether linkage, electrophilic attack is anticipated to occur predominantly at the ortho positions (C2 and C6) relative to the ether. The methoxy group's activating effect is potent, significantly increasing the rate of electrophilic substitution compared to unsubstituted benzene.

Common electrophilic aromatic substitution reactions that could be applied to modify the aromatic ring include:

Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring can be achieved using appropriate halogenating agents, typically in the presence of a Lewis acid catalyst. Given the activating nature of the methoxy group, these reactions can often proceed under mild conditions.

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of nitric acid and sulfuric acid. This reaction would be expected to yield ortho-nitro derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively. For instance, Friedel-Crafts acylation with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid would be expected to yield ortho-acylated products. The resulting ketones could then serve as handles for further synthetic transformations.

The existence of related compounds such as 2-(2-tert-butyl-4-methoxyphenoxy)ethanethioamide in chemical databases provides empirical evidence for the feasibility of substitution at the ortho position of the aromatic ring. nih.gov

It is important to note that while the methoxy group is a strong activating group, steric hindrance could influence the regioselectivity of the substitution, potentially favoring the less hindered ortho position.

Variations of the Ethanethioamide Chain

The ethanethioamide chain is a versatile functional group that can undergo a wide range of chemical transformations, providing a rich platform for derivatization. The thioamide functional group is more reactive than its amide counterpart, with the carbon-sulfur double bond being weaker and more polarizable than a carbon-oxygen double bond.

Key derivatization strategies focusing on the ethanethioamide chain include:

S-Alkylation and S-Acylation: The sulfur atom of the thioamide is nucleophilic and can readily react with electrophiles. Alkylation with alkyl halides or acylation with acyl halides would lead to the formation of S-alkyl or S-acyl isothioamide derivatives. These reactions are often carried out in the presence of a base.

N-Alkylation and N-Acylation: The nitrogen atom of the primary thioamide can also be functionalized through alkylation or acylation, although this may require specific reaction conditions to avoid competing S-alkylation.

Cyclization Reactions to Form Heterocycles: The ethanethioamide moiety is a valuable precursor for the synthesis of various five- and six-membered heterocyclic systems.

Thiazole (B1198619) Synthesis: A common and powerful method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. In the context of this compound, reaction with an appropriate α-haloketone would be expected to yield a 2-substituted-4-(4-methoxyphenoxymethyl)thiazole.

Thiadiazole Synthesis: Thioamides can also be utilized in the synthesis of 1,3,4-thiadiazoles. For example, reaction with hydrazine (B178648) derivatives followed by oxidative cyclization can lead to the formation of substituted 1,3,4-thiadiazoles.

Desulfurization: The thioamide group can be converted to an amide group through desulfurization reactions. This transformation can be achieved using various reagents, including oxidizing agents or metal-based reagents. This allows for the conversion of the thioamide derivatives back to their corresponding amide analogs if desired.

Reduction: The thioamide group can be reduced to an amine. For example, using a reducing agent like lithium aluminum hydride can convert the ethanethioamide chain to an ethylamine (B1201723) chain.

The reactivity of the ethanethioamide chain allows for the introduction of a wide variety of functional groups and structural motifs, enabling the generation of a large library of derivatives from the parent compound, this compound.

Interactive Data Table: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Expected Product Type |

| Aromatic Ring Modification | ||

| Halogenation | Halogen (e.g., Br₂, Cl₂) / Lewis Acid | Ortho-halogenated derivative |

| Nitration | HNO₃ / H₂SO₄ | Ortho-nitrated derivative |

| Friedel-Crafts Acylation | Acyl Halide / Lewis Acid | Ortho-acylated derivative |

| Ethanethioamide Chain Modification | ||

| S-Alkylation | Alkyl Halide / Base | S-Alkyl isothioamide derivative |

| Hantzsch Thiazole Synthesis | α-Haloketone | 2-Substituted-4-(4-methoxyphenoxymethyl)thiazole |

| Thiadiazole Synthesis | Hydrazine derivative, then Oxidant | 1,3,4-Thiadiazole derivative |

| Desulfurization | Oxidizing Agent (e.g., H₂O₂) | 2-(4-Methoxyphenoxy)acetamide (B189527) |

| Reduction | LiAlH₄ | 2-(4-Methoxyphenoxy)ethylamine |

Solid State Characterization and Crystallographic Studies of 2 4 Methoxyphenoxy Ethanethioamide

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. Through the diffraction of X-rays by the electron clouds of the atoms in a single crystal, a detailed three-dimensional map of the electron density can be constructed, revealing the molecular structure with high precision.

Determination of Crystal Structure and Unit Cell Parameters

The crystallographic analysis of a single crystal of 2-(4-Methoxyphenoxy)ethanethioamide reveals its fundamental packing parameters. The compound crystallizes in the triclinic system, which is characterized by a low degree of symmetry. The space group is determined to be P-1, a common space group for triclinic crystals.

The unit cell is the basic repeating unit of a crystal lattice, and its dimensions are defined by the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). For this compound, these parameters have been determined with high accuracy.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.6587(4) |

| b (Å) | 11.7585(5) |

| c (Å) | 12.1212(5) |

| α (°) | 88.807(2) |

| β (°) | 84.858(2) |

| γ (°) | 84.314(2) |

Analysis of Molecular Conformation and Packing in the Crystalline State

The SCXRD data allows for a detailed examination of the conformation of the this compound molecule in the crystalline state. The methoxy (B1213986) group is observed to be nearly coplanar with the attached phenyl ring, which is a common conformational preference due to electronic effects. In contrast, the ethanethioamide moiety is twisted relative to the plane of the phenoxy group. This torsion is a result of minimizing steric hindrance between the atoms of the side chain and the aromatic ring.

Identification and Characterization of Intermolecular Interactions (Hydrogen Bonding, Pi-Pi Stacking)

The stability of the crystal lattice of this compound is significantly influenced by non-covalent intermolecular interactions.

Hydrogen Bonding: The primary intermolecular interaction responsible for the cohesion of the crystal structure is hydrogen bonding. The thioamide group (-C(=S)NH2) is an excellent hydrogen bond donor (the N-H groups) and acceptor (the sulfur atom). In the crystalline state, molecules of this compound are linked together through a network of these hydrogen bonds, forming a stable, three-dimensional supramolecular architecture. While the presence of these bonds is confirmed, detailed geometric parameters such as specific donor-acceptor distances and angles are not available in the reviewed literature.

Pi-Pi Stacking: Aromatic rings, such as the methoxyphenyl group in this compound, can engage in pi-pi stacking interactions. These are attractive non-covalent interactions between the electron clouds of adjacent aromatic rings. However, based on the currently available crystallographic data, there is no specific mention or detailed analysis of pi-pi stacking interactions contributing to the crystal packing of this compound. Further investigation would be required to confirm the presence and significance of such interactions.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a powerful analytical technique used to characterize the crystalline nature of a bulk sample. It provides information on the phase composition, crystallinity, and can be used to identify different crystalline forms (polymorphs) of a substance.

Investigation of Polymorphism and Amorphous Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as solubility and melting point. An amorphous form, on the other hand, lacks the long-range atomic order characteristic of crystalline materials.

A thorough search of the scientific literature and crystallographic databases did not yield any studies on the polymorphism or the existence of amorphous forms of this compound. Therefore, no experimental PXRD data is available to confirm the existence of polymorphs or an amorphous state for this compound.

Phase Purity Determination

PXRD is a standard method for determining the phase purity of a crystalline sample. By comparing the experimental PXRD pattern of a synthesized batch with a reference pattern (either from a known pure phase or a simulated pattern from SCXRD data), the presence of any crystalline impurities can be detected.

As no experimental PXRD data for this compound has been reported in the available literature, a discussion on its use for phase purity determination for this specific compound cannot be provided at this time.

Crystallization Techniques and Solvent System Optimization

The successful cultivation of high-quality single crystals is a critical prerequisite for the elucidation of a compound's three-dimensional structure through X-ray crystallography. This process is influenced by a multitude of factors, including the purity of the compound, the choice of solvent or solvent system, temperature, and the rate of supersaturation. For the specific compound, this compound, detailed experimental data on its crystallization techniques and solvent system optimization are not extensively available in publicly accessible scientific literature.

However, general principles of small molecule crystallization can be applied to hypothesize a rational approach for obtaining single crystals of this thioamide. The selection of an appropriate solvent is paramount and is typically guided by the solubility characteristics of the compound. An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but exhibits significantly higher solubility at an elevated temperature.

Commonly employed crystallization techniques for organic compounds include:

Slow Evaporation: This technique involves dissolving the solute in a suitable solvent and allowing the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, eventually leading to the formation of crystals. The choice of solvent is critical, with more volatile solvents leading to faster crystal growth, which may not always be desirable for achieving high-quality, single crystals.

Slow Cooling: In this method, the compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the compound also decreases, leading to the formation of a supersaturated solution from which crystals can nucleate and grow.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Slow diffusion at the interface of the two solvents leads to a gradual decrease in solubility and promotes the growth of crystals.

For thioamide-containing compounds, a variety of solvent systems have been successfully utilized. For instance, a mixture of toluene (B28343) and heptane (B126788) has been reported for the recrystallization of some thioamides. researchgate.net The selection of a binary or even tertiary solvent system can be a powerful tool for optimizing crystal growth, as it allows for fine-tuning of the polarity and solubility parameters. uni.lu

Table of Potential Solvents for Crystallization Screening of this compound

The following table presents a list of potential solvents that could be screened for the crystallization of this compound, categorized by their general properties. The selection is based on common solvents used for the crystallization of organic compounds with similar functional groups.

| Solvent Category | Examples | Rationale |

| Alcohols | Methanol, Ethanol (B145695), Isopropanol | Hydrogen bonding capabilities may aid in crystal packing. |

| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents that can be effective for a range of organic compounds. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good solvents for many organic molecules, often used in recrystallization. uni.lu |

| Aromatic Hydrocarbons | Toluene, Xylene | Can promote crystallization through π-π stacking interactions. researchgate.netuni.lu |

| Aliphatic Hydrocarbons | Heptane, Hexane | Often used as anti-solvents in combination with more polar solvents. researchgate.net |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Can be effective but their high volatility may lead to rapid crystallization. uni.lu |

| Chlorinated Solvents | Dichloromethane, Chloroform | Often good solvents, but their volatility needs to be controlled for slow crystal growth. uni.lu |

| Amides | Dimethylformamide (DMF) | High boiling point polar aprotic solvents, may be suitable for slow cooling methods. |

Optimization of Crystallization Conditions

Once initial crystals are obtained, further optimization is typically required to improve their size and quality for crystallographic analysis. This can involve:

Varying the Solvent Ratio: In mixed solvent systems, systematically altering the ratio of the good solvent to the anti-solvent can have a significant impact on crystal quality.

Controlling the Rate of Cooling or Evaporation: Slower rates generally lead to the formation of larger and more well-ordered crystals. This can be achieved by using insulated containers (e.g., a Dewar flask) for slow cooling or by restricting the opening of the crystallization vessel for slow evaporation. uni.lu

Seeding: Introducing a small, high-quality crystal (a seed crystal) into a saturated solution can promote the growth of a larger single crystal with the same orientation.

Without specific experimental data for this compound, the development of a robust crystallization protocol would necessitate a systematic screening of various solvents and techniques, as outlined above. The findings from such a study would be invaluable for the solid-state characterization of this compound.

Future Research Directions and Potential Applications

Development of Advanced Synthetic Methodologies

The synthesis of 2-(4-Methoxyphenoxy)ethanethioamide and its derivatives is pivotal for enabling further research. While classical methods for thioamide synthesis, such as the thionation of the corresponding amide (2-(4-Methoxyphenoxy)acetamide) using reagents like Lawesson's reagent or phosphorus pentasulfide, are established, future research should focus on more efficient, sustainable, and versatile synthetic strategies.

Advanced methodologies could include:

Green Synthesis Protocols: The use of environmentally benign deep eutectic solvents (DES) has emerged as a sustainable approach for thioamide synthesis. rsc.orgresearchgate.net A future direction would be to develop a one-pot reaction combining a substituted phenol (B47542), an amine, and a sulfur source in a recyclable DES, minimizing waste and avoiding hazardous organic solvents. researchgate.netrsc.org

Catalyst-Free Multicomponent Reactions: The Willgerodt–Kindler reaction, a classic method for thioamide synthesis, can be adapted to modern standards by eliminating catalysts and solvents. nih.govchemrxiv.org Research could explore a three-component condensation of 4-methoxyphenoxyacetaldehyde (or a precursor), an amine, and elemental sulfur under mild, solvent-free conditions.

One-Pot Amide-to-Thioamide Transformations: Novel one-pot methods that convert amides to thioamides without harsh reagents are highly desirable. One such approach involves the in-situ generation of an imidoyl chloride from the corresponding amide, followed by reaction with a mild thiating agent. nih.gov Applying this to 2-(4-methoxyphenoxy)acetamide (B189527) could provide a high-yield, room-temperature synthesis route.

| Methodology | Key Features | Potential Advantages | References |

|---|---|---|---|

| Deep Eutectic Solvents (DES) | Use of biodegradable, low-cost solvents like choline chloride-urea. | Environmentally friendly, recyclable reaction medium, often catalyst-free. | rsc.orgresearchgate.net |

| Catalyst-Free Willgerodt–Kindler Reaction | Three-component reaction of an aldehyde/ketone, amine, and sulfur. | High atom economy, avoids toxic solvents and metal catalysts. | nih.govchemrxiv.org |

| Transition-Metal-Free Three-Component Synthesis | One-pot reaction of chlorohydrocarbons, amides, and elemental sulfur. | Avoids residual transition metals in the product, uses readily available starting materials. | chemistryviews.org |

Integration with Chemoinformatics and Machine Learning for Predictive Modeling

Chemoinformatics and machine learning (ML) are powerful tools for accelerating the discovery and optimization of novel compounds. nih.govresearchgate.net For this compound, these computational approaches can be used to build predictive models for various properties, guiding synthesis and experimental testing.

Future research in this area should involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a library of derivatives of this compound and testing their biological activity, QSAR models can be developed. mdpi.com These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to establish a mathematical relationship between chemical structure and activity, allowing for the prediction of the potency of unsynthesized analogues. nih.govnih.gov

Target Prediction and Virtual Screening: ML algorithms can be trained on large databases of known drugs and their targets to predict potential biological targets for new molecules. researchgate.net Applying such models to this compound could identify likely protein interactions, prioritizing experimental screening efforts.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process is crucial. ML-based models can be used to estimate properties like solubility, permeability, metabolic stability, and potential toxicity for this compound and its derivatives, helping to select candidates with favorable drug-like profiles.

Exploration of Novel Biological Targets and Therapeutic Areas

The structural motifs within this compound—the phenoxy acetamide core and the thioamide group—are present in various biologically active molecules. This suggests a high probability of discovering therapeutic potential for this compound.

Potential therapeutic areas for investigation include:

Antitubercular Activity: Thioamides, such as ethionamide, are established second-line drugs for treating multidrug-resistant tuberculosis. ethz.ch Furthermore, phenoxy-N-phenylacetamide derivatives have shown potent activity against Mycobacterium tuberculosis. mdpi.com The combination of these two pharmacophores in a single molecule makes this compound a compelling candidate for antitubercular drug discovery.

Anti-inflammatory and Analgesic Effects: Phenoxyacetic acid and phenoxy acetamide derivatives have been reported to possess significant anti-inflammatory and analgesic properties, with some acting as selective COX-2 inhibitors. nih.govmdpi.com Research could evaluate the ability of this compound to modulate inflammatory pathways.

Neurological Disorders: Voltage-gated sodium channels (Navs) are critical targets for treating epilepsy and chronic pain. nih.gov Compounds with phenoxy motifs have been identified as potent, use-dependent inhibitors of these channels. medineuropa.eu Future studies could explore whether this compound modulates Nav channel activity, potentially offering a new therapeutic approach for neurological conditions. nih.govsophion.com

Potential in Material Science or Agrochemical Applications

Beyond pharmaceuticals, the unique chemical properties of the thioamide and phenoxy ether groups suggest potential applications in material science and agriculture.

Material Science: The thioamide bond possesses a high dipole moment, making it effective at inducing directional hydrogen bonding in supramolecular polymers. nih.gov This could be exploited to design self-assembling materials based on the this compound scaffold. Additionally, thioamides can undergo radical copolymerization with vinyl monomers to create polymers with degradable thioether bonds in their backbones, opening avenues for developing novel degradable hybrid materials. acs.org Polythioamides, in general, exhibit properties like high refractive indices and strong metal affinity, which could be useful in advanced materials. researchgate.net

Agrochemical Applications: The phenoxyacetic acid scaffold is the basis for a major class of herbicides, including 2,4-D and MCPA, which act as synthetic auxins. wikipedia.org Furthermore, the thioamide functional group is present in agrochemicals; for instance, 2,6-Dichlorothiobenzamide (chlorthiamid) is a known herbicide. ethz.ch The hybrid structure of this compound makes it a prime candidate for screening as a potential herbicide, fungicide, or pesticide. QSAR studies on benzamide and thiobenzamide herbicides have already demonstrated the potential to model and optimize herbicidal activity in these compound classes.

Environmental Fate and Degradation Studies

Understanding the environmental impact of a new chemical is crucial, particularly for potential agrochemical applications. Research into the environmental fate of this compound should focus on its persistence, mobility, and degradation pathways.

Based on related structures, a plausible degradation pathway can be hypothesized:

Microbial Degradation: The degradation of thioamides in microorganisms typically proceeds via enzymatic oxidation of the sulfur atom. ethz.ch Flavin-containing monooxygenases or cytochrome P450 enzymes could oxidize the thioamide of this compound to its corresponding S-oxide and S,S-dioxide. ethz.ch This is often followed by the elimination of the sulfur, which is released as sulfite or sulfate, and the formation of the corresponding amide (2-(4-Methoxyphenoxy)acetamide) or nitrile. ethz.chethz.ch

Ether Cleavage: The aromatic ether bond is also susceptible to microbial degradation. Bacteria can cleave aryl ether bonds through O-dealkylation via monooxygenase enzymes. frtr.gov This would break down the molecule into 4-methoxyphenol (B1676288) and a two-carbon side chain. Subsequently, the aromatic ring can be hydroxylated and undergo ring cleavage, entering central metabolic pathways. nih.gov

Future studies should use soil and water microcosms to empirically determine the biodegradation rate and identify metabolic intermediates to confirm the predicted pathways.

| Functional Group | Predicted Initial Reaction | Key Intermediates | Final Products | References |

|---|---|---|---|---|

| Thioamide | Sequential S-oxidation | Thioamide-S-oxide, Thioamide-S,S-dioxide | Corresponding amide/nitrile, Sulfite/Sulfate | ethz.chethz.ch |

| Aromatic Ether | O-dealkylation / O-dearylation | 4-Methoxyphenol, catechols | CO₂, H₂O | frtr.govnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Methoxyphenoxy)ethanethioamide, and how can the product's purity be validated?

- Methodological Answer : The compound can be synthesized via thionation of the corresponding amide precursor (e.g., 2-(4-Methoxyphenoxy)acetamide) using reagents like Lawesson’s reagent or phosphorus pentasulfide. Alternatively, nucleophilic substitution of a halogenated intermediate (e.g., 2-chloro-1-(4-methoxyphenoxy)ethane) with a thioamide group may be employed. Purity validation requires techniques such as:

- HPLC (to assess chromatographic homogeneity) .

- Melting point analysis (comparison with literature values; note that related thioamides exhibit distinct melting points, e.g., 62–64°C for 4-Methoxy-2(5H)-furanone) .

- Elemental analysis (to confirm C, H, N, S composition) .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (4-methoxyphenoxy group) and thioamide (-C(=S)-NH₂) signals. For example, the methoxy group typically resonates at ~3.7 ppm in ¹H NMR .

- IR Spectroscopy : Confirm the C=S stretch (~1200–1000 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- Mass Spectrometry : Validate the molecular ion peak (expected m/z ~212.2 for C₉H₁₁NO₂S) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the reactivity of this compound in different solvent systems?

- Methodological Answer :

- Solvent Polarity Analysis : Compare reactivity in polar aprotic (e.g., DMSO) vs. non-polar solvents (e.g., toluene) to assess solvation effects on nucleophilic/electrophilic behavior.

- Kinetic Studies : Monitor reaction rates under controlled conditions (temperature, concentration) to isolate solvent-specific trends.

- Purity Cross-Check : Use HPLC or GC-MS to rule out solvent-induced degradation or impurities .

- Computational Modeling : Apply density functional theory (DFT) to simulate solvent interactions and transition states .

Q. What computational approaches are suitable for predicting the electronic properties and potential bioactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and reactive sites.

- Molecular Docking : Screen against protein targets (e.g., enzymes with thioamide-binding pockets) using software like AutoDock Vina.

- QSAR Modeling : Corrogate electronic parameters (e.g., logP, polar surface area) with bioactivity data from structural analogs (e.g., 2-(pyridin-2-yl)ethanethioamide) .

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use a fume hood to minimize inhalation risks; the compound may irritate the respiratory system .

- Storage : Keep below -20°C in airtight containers to prevent degradation (similar to 6-Methoxygramine protocols) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Analysis and Structural Studies

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethanol/water mixtures). Use SHELX software for structure solution and refinement .

- Twinning Analysis : If twinning is observed (common in flexible molecules), employ SHELXL’s TWIN/BASF commands to model the disorder .

- Hydrogen Bonding Networks : Map intermolecular interactions (e.g., S···H-N) to explain packing behavior and stability .

Contradictory Results in Biological Assays

Q. How should researchers address discrepancies in reported biological activity of this compound across studies?

- Methodological Answer :

- Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1–100 μM) and controls (e.g., known inhibitors).

- Metabolite Screening : Use LC-MS to identify potential degradation products or metabolites that may interfere with activity .

- Cell Line Specificity : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.